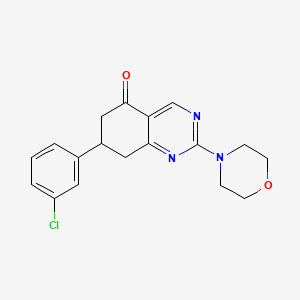

7-(3-chlorophenyl)-2-(4-morpholinyl)-7,8-dihydro-5(6H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Quinazolinone derivatives can be synthesized through multi-step reaction procedures involving intermediate stages such as esterification, amidation, reduction, and condensation reactions. For example, Xu Li-feng (2011) described the synthesis of a related compound through the intermediate 2-amino-4-chlorobenzamide, which is then reacted with a benzoyl chloride derivative to afford a chloroquinazolinone compound. This intermediate undergoes a condensation reaction with morpholine to produce the target compound (Xu Li-feng, 2011).

Molecular Structure Analysis

Molecular structure and characterization of quinazolinone derivatives are typically confirmed through spectral techniques such as IR and NMR. For instance, M. Sarkar et al. (2021) synthesized a quinazolinone derivative and used FTIR, NMR, and UV spectroscopy for structural confirmation. The study also employed density functional theory (DFT) calculations to illustrate molecular properties such as HOMO and LUMO, vibrational properties, and charge distribution potential (M. Sarkar et al., 2021).

Chemical Reactions and Properties

Quinazolinone derivatives participate in various chemical reactions, reflecting their chemical reactivity and properties. Csaba Weber et al. (2003) described a novel procedure for the synthesis of diaminoquinazolinones via palladium-catalyzed amination, showcasing the versatility of quinazolinone compounds in undergoing chemical modifications (Csaba Weber et al., 2003).

Physical Properties Analysis

Quinazolinone derivatives exhibit diverse physical properties that can be influenced by their molecular structure. Studies on the synthesis and properties of quinazolinone derivatives often report on their crystalline forms, melting points, and solubility, which are essential for understanding their behavior in biological and chemical systems.

Chemical Properties Analysis

The chemical properties of quinazolinone derivatives, such as their reactivity, stability, and interactions with other molecules, are crucial for their application in medicinal chemistry. Research on quinazolinone derivatives often explores their potential biological activities, which can be attributed to their chemical properties. For example, Divyesh R. Patel and K. Patel (2011) synthesized reactive dyes based on the quinazolinone molecule, highlighting the compound's versatility and potential for diverse applications (Divyesh R. Patel & K. Patel, 2011).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Quinazolinone derivatives have been synthesized and investigated for their antimicrobial activity, showing moderate to significant efficacy against both Gram-positive and Gram-negative bacteria. These studies suggest the potential of quinazolinone compounds, including 7-(3-chlorophenyl)-2-(4-morpholinyl)-7,8-dihydro-5(6H)-quinazolinone, in developing novel antimicrobial agents (Kapoor, Nabi, Gupta, & Gupta, 2017).

Anticonvulsant Activity

Research has explored the anticonvulsant activity of quinazolinone derivatives, revealing that specific substitutions on the quinazolinone core can lead to compounds with promising anticonvulsant properties. This indicates the potential of this compound in the development of new anticonvulsant medications (Wolfe, Rathman, Sleevi, Campbell, & Greenwood, 1990).

Anticancer Activity

Quinazolinone derivatives have been synthesized and evaluated for their anticancer activity, particularly targeting EGFR-tyrosine kinase. This suggests that compounds like this compound could be investigated further as potential anticancer agents, offering a framework for discovering new tumor inhibitors (Noolvi & Patel, 2013).

Corrosion Inhibition

Quinazolinone compounds have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic media. This research suggests the application of quinazolinone derivatives in protecting metals against corrosion, highlighting their potential in industrial applications (Errahmany et al., 2020).

Luminescent Properties

The synthesis and investigation of quinazolinone derivatives have revealed their luminescent properties, including dual emission and reversible photo/thermal E-Z isomerization. This suggests potential applications in materials science, particularly in developing photoluminescent materials (Kim, Ovchinnikova, Nosova, Rusinov, & Charushin, 2018).

Propriétés

IUPAC Name |

7-(3-chlorophenyl)-2-morpholin-4-yl-7,8-dihydro-6H-quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c19-14-3-1-2-12(8-14)13-9-16-15(17(23)10-13)11-20-18(21-16)22-4-6-24-7-5-22/h1-3,8,11,13H,4-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIPKUFZADQXBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C3C(=N2)CC(CC3=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isobutyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-isoxazolecarboxamide](/img/structure/B5509159.png)

![2,2'-(thioxomethylene)bis[N-(3-methylphenyl)hydrazinecarbothioamide]](/img/structure/B5509169.png)

![N-(4-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5509172.png)

![4-[(2-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5509196.png)

![1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5509201.png)

![2-(5-{2-[(5-phenyl-2H-tetrazol-2-yl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5509222.png)

![2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5509233.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5509235.png)

![5-{[5-(2-fluorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509242.png)

![4-[(dimethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide](/img/structure/B5509248.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5509260.png)